3-(3,4-Dihydroxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dihydroxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dihydroxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one typically involves the condensation of appropriate phenolic compounds under controlled conditions. One common method involves the use of a base-catalyzed aldol condensation reaction between 3,4-dihydroxybenzaldehyde and 2-hydroxy-4-methoxyacetophenone. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium hydroxide to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dihydroxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydroxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(3,4-Dihydroxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential antioxidant properties. The presence of multiple hydroxyl groups suggests that it may scavenge free radicals and protect cells from oxidative damage.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Preliminary studies indicate that it may have anti-inflammatory and anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the formulation of various products, including cosmetics and pharmaceuticals. Its antioxidant properties make it a valuable ingredient in skincare products.
Mechanism of Action
The mechanism of action of 3-(3,4-Dihydroxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound may interact with cellular signaling pathways, influencing processes such as inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dihydroxyphenyl)-1-phenylprop-2-en-1-one: Lacks the methoxy group, which may affect its reactivity and biological activity.
3-(3,4-Dihydroxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one: Similar structure but with different substitution patterns, leading to variations in chemical and biological properties.
Uniqueness
The presence of both hydroxyl and methoxy groups in 3-(3,4-Dihydroxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one makes it unique compared to its analogs
Properties
Molecular Formula |
C16H14O5 |
---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
3-(3,4-dihydroxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H14O5/c1-21-11-4-5-12(15(19)9-11)13(17)6-2-10-3-7-14(18)16(20)8-10/h2-9,18-20H,1H3 |
InChI Key |
IULVGTQOZKYHCS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.